molecular formula C22H26N4O3 B11207933 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole

2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B11207933
M. Wt: 394.5 g/mol
InChI Key: QRQQHWXNFXETSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a piperazine ring, which is further substituted with a 3,5-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole typically involves multiple steps. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring and subsequent substitution with the 3,5-dimethoxybenzoyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-1-ethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzodiazole and piperazine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N4O3/c1-4-26-20-8-6-5-7-19(20)23-22(26)25-11-9-24(10-12-25)21(27)16-13-17(28-2)15-18(14-16)29-3/h5-8,13-15H,4,9-12H2,1-3H3

InChI Key

QRQQHWXNFXETSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.